molecular formula C11H17NO B1219147 2-Ethylamino-1-phenylpropanol CAS No. 18259-40-0

2-Ethylamino-1-phenylpropanol

Cat. No. B1219147
CAS RN: 18259-40-0
M. Wt: 179.26 g/mol
InChI Key: BLJJUBZZYWYZNR-UHFFFAOYSA-N
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Description

2-Ethylamino-1-phenylpropanol is a compound of significant interest in various fields of chemistry and pharmacology. The detailed exploration of its synthesis, molecular structure, and properties provides insights into its potential applications and interactions.

Synthesis Analysis

The synthesis of related compounds involves multi-step processes, typically starting with precursors like ethyl-2-phenylacetate and involving reagents such as sodium methoxide and NaBH4. The synthesis process aims for high yield and purity, often confirmed by methods like HPLC analysis, FT-IR, and NMR techniques (Zhang Xiu-qin, 2009).

Molecular Structure Analysis

The molecular structure of 2-Ethylamino-1-phenylpropanol and related compounds is often elucidated using techniques like X-ray diffraction, IR, 1H and 13C NMR, and UV–Vis spectra. Computational methods, such as DFT calculations, are also used to understand the geometry and electronic properties of these compounds (S. Demir et al., 2016).

Chemical Reactions and Properties

Chemical reactions involving compounds like 2-Ethylamino-1-phenylpropanol are characterized by their selectivity and chemoselectivity, with studies often exploring the reactivity against various electrophiles (C. Hajji et al., 2002). The focus is on understanding how different functional groups and structural features influence the reaction pathways and products.

Physical Properties Analysis

The physical properties of these compounds, including their melting points, boiling points, and solubility, are critical for practical applications. Techniques like differential scanning calorimetry and X-ray photoelectron spectroscopy are used to study these properties in detail (Chi Zhang & A. Easteal, 2007).

Chemical Properties Analysis

The chemical properties, such as acidity/basicity, reactivity, and stability, are explored through various spectroscopic and analytical techniques. Studies focus on understanding how the compound interacts with different reagents and the stability under various conditions (M. Kiuchi et al., 2000).

Scientific Research Applications

Chromatographic Applications

2-Ethylamino-1-phenylpropanol, along with its related compounds, has been studied in the context of chromatographic separation. Asnin and Guiochon (2005) explored the retention and separation of the enantiomers of 1-phenylpropanol (1PP), 2-phenylpropanol (2PP), and 3-chloro-1-phenylpropanol (3CPP) using a quinidine carbamate-type chiral stationary phase in normal phase HPLC conditions. Their study provided insights into the mechanism of enantioselectivity and the structure of the selector chiral center (Asnin & Guiochon, 2005).

Synthetic Applications in Organic Chemistry

Research by Bastin et al. (1999) demonstrated the use of 2-phenylpropanol derivatives in catalytic asymmetric synthesis. They developed C2-symmetrical 1,1′-disubstituted ferrocenyl amino alcohols as chiral catalysts for the asymmetric addition of diethylzinc to benzaldehyde, achieving 1-phenylpropanol with high enantiomeric excess (Bastin et al., 1999).

Medicinal Chemistry and Drug Design

Patrick et al. (2016) reported the synthesis of novel amide and urea derivatives of thiazol-2-ethylamines, which demonstrated activity against Trypanosoma brucei rhodesiense, the pathogen causing human African trypanosomiasis. This research shows the potential of phenylpropanol derivatives in the development of new therapeutic agents (Patrick et al., 2016).

Analytical and Environmental Chemistry

Research in analytical chemistry, such as the work by De Paoli et al. (2013), often involves the characterization of compounds related to 2-ethylamino-1-phenylpropanol. Their study focused on three psychoactive arylcyclohexylamines, providing a method for qualitative and quantitative analysis in biological fluids (De Paoli et al., 2013).

Antioxidant and Neuroprotective Research

Cunha et al. (2019) explored ethyl ferulate, a phenylpropanoid with anti-inflammatory, antioxidant, and neuroprotective activities. Their systematic review and technological prospection highlighted its potential uses in the nutraceutical and pharmaceutical industry (Cunha et al., 2019).

Safety And Hazards

2-Ethylamino-1-phenylpropanol is harmful if swallowed and causes skin irritation . It is recommended to avoid contact with skin and eyes and not to breathe in mist/vapors/spray .

properties

IUPAC Name

2-(ethylamino)-1-phenylpropan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO/c1-3-12-9(2)11(13)10-7-5-4-6-8-10/h4-9,11-13H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLJJUBZZYWYZNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(C)C(C1=CC=CC=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30939596
Record name 2-(Ethylamino)-1-phenylpropan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30939596
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Ethylamino)-1-phenylpropan-1-ol

CAS RN

18259-40-0
Record name N-Ethylnorpseudoephedrine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018259400
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(Ethylamino)-1-phenylpropan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30939596
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
B Bisht, P Gururani, S Pandey, KK Jaiswal, S Kumar… - Fuel, 2022 - Elsevier
This study aims to elucidate the effect of Multi-Stage HTL with a constant resident time of 30 min for three different feedstocks including kitchen wastewater sludge (KwWs), freshwater …
Number of citations: 7 www.sciencedirect.com

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